molecular formula C20H12Cl3FN2O2 B4547179 2,4-dichloro-N-[4-chloro-2-[(2-fluorophenyl)carbamoyl]phenyl]benzamide

2,4-dichloro-N-[4-chloro-2-[(2-fluorophenyl)carbamoyl]phenyl]benzamide

Cat. No.: B4547179
M. Wt: 437.7 g/mol
InChI Key: UIMXPVZLUSRQRL-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[4-chloro-2-[(2-fluorophenyl)carbamoyl]phenyl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of multiple halogen atoms (chlorine and fluorine) and an amide functional group

Preparation Methods

The synthesis of 2,4-dichloro-N-[4-chloro-2-[(2-fluorophenyl)carbamoyl]phenyl]benzamide typically involves multiple steps, including halogenation, amide formation, and coupling reactions. One common synthetic route involves the following steps:

    Amide Formation: The reaction of an amine with a carboxylic acid derivative to form the amide bond.

    Coupling Reaction: The coupling of the halogenated benzene ring with the fluorophenyl carbamoyl group using a suitable catalyst.

Industrial production methods often involve optimizing these steps to achieve high yields and purity. Common reagents used in these reactions include chlorinating agents, amines, carboxylic acid derivatives, and catalysts such as palladium or copper complexes.

Chemical Reactions Analysis

2,4-dichloro-N-[4-chloro-2-[(2-fluorophenyl)carbamoyl]phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the amide group to an amine.

    Substitution: The halogen atoms in the compound can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,4-dichloro-N-[4-chloro-2-[(2-fluorophenyl)carbamoyl]phenyl]benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[4-chloro-2-[(2-fluorophenyl)carbamoyl]phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

2,4-dichloro-N-[4-chloro-2-[(2-fluorophenyl)carbamoyl]phenyl]benzamide can be compared with other similar compounds, such as:

    2,4-dichloro-N-(2,4-dichlorophenyl)benzamide: This compound has similar halogenation but lacks the fluorophenyl carbamoyl group, which may result in different chemical and biological properties.

    2,4-dichloro-N-(2-fluorophenyl)benzamide:

Properties

IUPAC Name

2,4-dichloro-N-[4-chloro-2-[(2-fluorophenyl)carbamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl3FN2O2/c21-11-6-8-17(25-19(27)13-7-5-12(22)10-15(13)23)14(9-11)20(28)26-18-4-2-1-3-16(18)24/h1-10H,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMXPVZLUSRQRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl3FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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